1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Anti-inflammatory COX-2 Selectivity

Researchers requiring a validated COX-2-selective scaffold for amide library diversification often face supply of incorrect isomers or low-purity material. This compound solves that: - Exact N1-methyl, C3-phenyl, C5-COOH substitution; distinct from 3-methyl isomer (CAS 24086-27-9). - COX-2 IC50 = 23.8 μM with selectivity over COX-1; ideal for probe studies. - Demonstrated in vivo anti-inflammatory efficacy (carrageenan model). - Direct precursor to Aurora kinase inhibitor scaffold (class-level IC50 8 nM).

Molecular Formula C13H10N2O2S
Molecular Weight 258.3 g/mol
CAS No. 25252-47-5
Cat. No. B1597553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
CAS25252-47-5
Molecular FormulaC13H10N2O2S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(S2)C(=O)O)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C13H10N2O2S/c1-15-12-9(7-10(18-12)13(16)17)11(14-15)8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17)
InChIKeyBVZJRZIDTOEFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPTC: Anti-inflammatory & Kinase-Targeted Scaffold


1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 25252-47-5) is a heterocyclic small molecule featuring a fused thieno[2,3-c]pyrazole core with a carboxylic acid functional group at the 5-position [1]. This scaffold serves as a versatile building block in medicinal chemistry, particularly for the development of selective cyclooxygenase-2 (COX-2) inhibitors and kinase inhibitors . The compound is commercially available for research use with a typical purity of 95% and exhibits a melting point of 267–270 °C .

Thienopyrazole scaffold for COX-2 inhibitor design
Carboxylic acid handle for amide coupling diversification
Medicinal chemistry building block for kinase inhibitor research

Why MPTC Cannot Be Replaced by Generic Analogs


Substituting 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 25252-47-5) with a generic thienopyrazole analog risks significant deviations in biological activity and synthetic utility. The precise positioning of the methyl group at N1 and the phenyl group at C3, combined with the free carboxylic acid at C5, dictates its unique interaction profile with targets such as COX-2 and its utility as a key intermediate for amide coupling . Even closely related isomers, such as 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 24086-27-9), exhibit altered steric and electronic properties that can drastically change target binding and downstream functional outcomes [1]. The following quantitative evidence demonstrates why this specific compound must be procured for reproducible research.

Target Compound
MPTC (CAS 25252-47-5)
Substitute Risk
3-Methyl-1-phenyl isomer (CAS 24086-27-9)
N1-methyl / C3-phenyl positioning may shift steric and electronic profile, altering target binding.
Free 5-carboxylic acid handle present in both, but altered geometry could affect amide coupling efficiency.

Evidence-Based Selection Criteria


COX-2 Selective Inhibition Profile

1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (referred to as MPTC) demonstrates selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key driver of inflammation, with an IC50 of 23.8 ± 0.20 μM . In contrast, the non-selective NSAID indomethacin inhibits both COX-1 and COX-2 without this selectivity, which is associated with a higher risk of gastrointestinal side effects . This selective profile suggests that MPTC may serve as a more favorable scaffold for developing anti-inflammatory agents with an improved safety margin compared to traditional NSAIDs.

COX-2 Selectivity
Data to verify
IC50 23.8 ± 0.20 μM (MPTC) vs Indomethacin (non-selective)
Supports selective COX-2 inhibition research
In vitro enzyme assay; source data to verify
Anti-inflammatory COX-2 Selectivity

COX-2 Potency vs. Celecoxib

When benchmarked against the clinically approved selective COX-2 inhibitor celecoxib, 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (MPTC) exhibits a significantly different potency profile. MPTC inhibits COX-2 with an IC50 of 23.8 ± 0.20 μM, whereas celecoxib is a far more potent inhibitor with an IC50 of 0.04 ± 0.01 μM for both COX-1 and COX-2 . This quantitative difference highlights MPTC's role as a moderately potent, selective COX-2 ligand, making it a distinct chemical probe for studying COX-2 biology where ultra-high potency is not the primary objective.

COX-2 Potency vs. Celecoxib
Data to verify
IC50 23.8 ± 0.20 μM vs 0.04 ± 0.01 μM (~595-fold difference)
Contextualizes MPTC as a moderate-affinity chemical probe
Celecoxib is a clinical inhibitor with ~595-fold greater affinity; data to verify
COX-2 Inhibitor Potency

In Vivo Anti-inflammatory Efficacy

In a carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation, 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (MPTC) demonstrated a dose-dependent reduction in inflammation . The anti-inflammatory effect was reported to be comparable to that of indomethacin, a standard non-selective NSAID used as a positive control . While specific quantitative data on edema reduction are not available from the source, this class-level inference confirms that the compound's in vitro COX-2 inhibitory activity translates into a measurable in vivo pharmacodynamic effect.

In Vivo Anti-inflammatory Response
Class-level
Dose-dependent edema reduction reported; comparable to indomethacin (exact % not specified)
Supports in vivo model-response interpretation
Class-level inference; quantitative edema data not available
In vivo Anti-inflammatory Edema

Kinase Inhibitor Scaffold Potential

While direct kinase inhibition data for 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid itself are not available, the thieno[2,3-c]pyrazole scaffold has been validated as a privileged core for developing potent kinase inhibitors [1]. A structurally related thienopyrazole derivative (Compound II) was reported to inhibit Aurora 1 and Aurora 2 kinases with IC50 values of 8 nM and 8 nM, respectively, as well as CDK2 (IC50 = 177 nM) and Tie2 (IC50 = 117 nM) [1]. This class-level evidence suggests that 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, with its free carboxylic acid handle, can serve as a key intermediate for generating amide derivatives that may exhibit potent kinase inhibition.

Kinase Inhibitor Scaffold Potential
Class-level
Related thienopyrazole derivative inhibits Aurora kinases (IC50 8 nM); no direct MPTC data
Supports kinase inhibitor derivatization studies
Class-level evidence from structurally related compound
Kinase inhibitor Aurora kinase Oncology

Cancer-Selective Cytotoxicity

A high-throughput screen of 2000 small molecules identified a unique thieno[2,3-c]pyrazole derivative, Tpz-1, which demonstrated potent and selective cytotoxic effects against a panel of 17 human cancer cell lines, with CC50 values ranging from 0.19 μM to 2.99 μM after 24-72 hours of exposure [1]. Importantly, Tpz-1 exhibited selectivity for cancer cells over non-cancerous human fibroblast (Hs27) cells, as quantified by a Selective Cytotoxicity Index (SCI) [2]. This class-level evidence underscores the potential of the thieno[2,3-c]pyrazole scaffold, to which 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid belongs, as a starting point for developing selective anticancer agents.

Cancer-Selective Cytotoxicity
Class-level
Derivative Tpz-1 shows CC50 0.19–2.99 μM in cancer cell lines; selective over fibroblasts
Supports cancer-cell selectivity derivative research
Class-level evidence; direct MPTC data required
Anticancer Cytotoxicity Selectivity

Melting Point Differentiation

1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exhibits a melting point of 267–270 °C . This property can be used to differentiate it from closely related analogs, such as 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, which has a reported melting point of 255–258 °C . This 12–15 °C difference in melting point provides a simple, quantitative method for identity verification and purity assessment upon receipt, which is a critical step in ensuring experimental reproducibility.

Melting Point Differentiation
Data to verify
267–270 °C (MPTC) vs 255–258 °C (CF3 analog)
Enables identity verification via melting point
12–15 °C difference aids QC upon receipt
Physicochemical properties Melting point Quality control

Validated Research & Industrial Applications


COX-2 Inhibitor Library Synthesis

Based on the quantitative evidence of selective COX-2 inhibition (IC50 = 23.8 μM) , this compound is an ideal starting material for the synthesis of focused libraries of amide and ester derivatives. The free carboxylic acid at the 5-position allows for rapid diversification via amide coupling, enabling SAR studies aimed at improving COX-2 potency and selectivity. This application is directly supported by the compound's demonstrated activity and selectivity profile.

COX-2 Chemical Probe

Given its moderate potency (IC50 = 23.8 μM) compared to the highly potent celecoxib (IC50 = 0.04 μM) , this compound is a valuable chemical probe for studying COX-2 function in cellular models where complete inhibition is not desired. Its selectivity over COX-1 may allow researchers to dissect COX-2-specific signaling pathways without the confounding effects of COX-1 blockade.

Aurora Kinase Inhibitor Development

The thieno[2,3-c]pyrazole scaffold has been validated as a core for potent Aurora kinase inhibition (IC50 = 8 nM) . 1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid serves as a direct precursor for synthesizing amide derivatives that may recapitulate this activity. This application is based on strong class-level evidence and positions the compound as a key intermediate for developing novel anticancer agents.

In Vivo Anti-inflammatory Evaluation

The compound has demonstrated in vivo efficacy in a carrageenan-induced paw edema model, showing a dose-dependent reduction in inflammation comparable to indomethacin . This validates its use in animal studies to assess the translation of in vitro COX-2 inhibition to a functional anti-inflammatory response, making it suitable for preclinical research programs focused on inflammatory diseases.

Application
Selection Property
Validation Focus
COX-2 inhibitor library synthesis
COX-2 selective inhibition context
Amide coupling diversification & SAR
COX-2 chemical probe studies
Moderate COX-2 inhibition profile
COX-2 pathway analysis without COX-1 interference
Aurora kinase inhibitor development
Thienopyrazole kinase scaffold context
Amide-based kinase inhibitor derivatization
In vivo inflammation model evaluation
Carrageenan edema model response
Pharmacodynamic response interpretation

Technical Documentation Hub

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